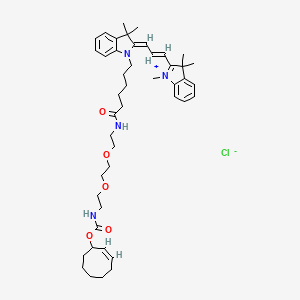
Cy3-PEG2-TCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3-PEG2-TCO is a dye derivative of Cyanine 3 (Cy3) that contains two polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) group. This compound is primarily used in scientific research for its fluorescent properties and its ability to undergo inverse electron demand Diels-Alder reactions with tetrazine-functionalized molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy3-PEG2-TCO is synthesized by attaching a trans-cyclooctene (TCO) group to a Cyanine 3 (Cy3) dye derivative that contains two polyethylene glycol (PEG) units. The synthesis involves multiple steps, including the preparation of the Cy3 dye, the incorporation of PEG units, and the attachment of the TCO group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3-PEG2-TCO primarily undergoes inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
The iEDDA reaction typically involves the use of tetrazine-functionalized molecules as reagents. The reaction conditions are mild and can be carried out in aqueous or organic solvents at room temperature .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable covalent adduct. This product retains the fluorescent properties of the Cy3 dye, making it useful for imaging and detection applications .
Applications De Recherche Scientifique
Cy3-PEG2-TCO has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Cy3-PEG2-TCO involves its ability to undergo inverse electron demand Diels-Alder reactions with tetrazine-functionalized molecules. The TCO group on this compound reacts with the tetrazine group, forming a stable covalent bond. This reaction is highly specific and efficient, allowing for precise labeling and detection of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-Cy3-PEG2-TCO: Similar to Cy3-PEG2-TCO but features a sulfonate group that increases its solubility in water.
Cy5-PEG2-TCO: A derivative of Cyanine 5 (Cy5) with similar properties but different excitation and emission wavelengths.
Cy7-PEG2-TCO: A derivative of Cyanine 7 (Cy7) with longer excitation and emission wavelengths, suitable for near-infrared imaging.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, making it suitable for a wide range of fluorescence-based applications. Its ability to undergo iEDDA reactions with high specificity and efficiency further enhances its utility in scientific research .
Propriétés
Formule moléculaire |
C45H63ClN4O5 |
|---|---|
Poids moléculaire |
775.5 g/mol |
Nom IUPAC |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C45H62N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h10,13-16,18-19,21-26,35H,6-9,11-12,17,20,27-34H2,1-5H3,(H-,46,47,50,51);1H/b19-10+; |
Clé InChI |
ZGHZYWVOQHWRNL-ZIOFAICLSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



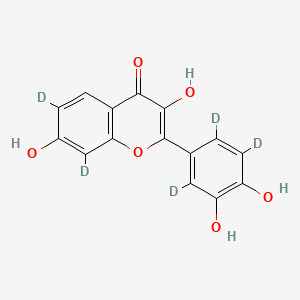
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
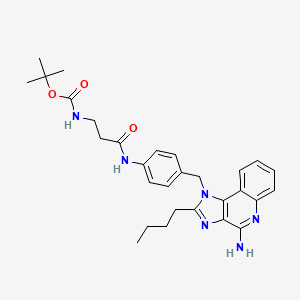
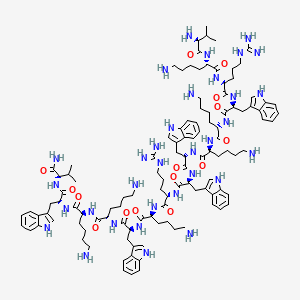
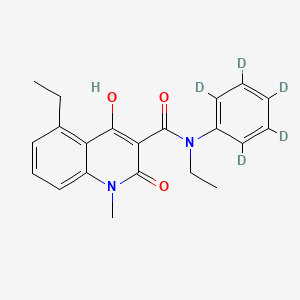
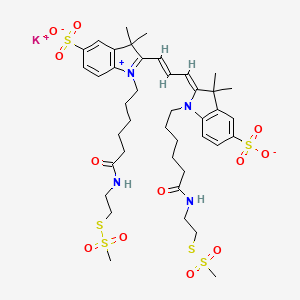

![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
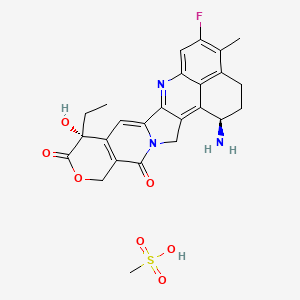

![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)

